molecular formula C22H15Cl2N5O3S B4625382 N-(2,4-dichlorophenyl)-2-{[5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide

N-(2,4-dichlorophenyl)-2-{[5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide

Cat. No. B4625382
M. Wt: 500.4 g/mol
InChI Key: BWBVQFZOLZOZAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dichlorophenyl)-2-{[5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide is part of a class of compounds that exhibit significant chemical and biological activities, attributed to their complex molecular structures and unique functional groups. Such compounds are often synthesized for their potential applications in various fields, including materials science and pharmaceuticals, focusing on their unique properties and reactions.

Synthesis Analysis

The synthesis of similar complex molecules typically involves multi-step reactions, starting with the formation of core structures followed by functionalization through various chemical reactions. For example, the synthesis of thiophene analogues as explored by Ashby et al. (1978) involves the replacement of aromatic rings with isosteric or isoelectronic counterparts to retain biological activity while modifying chemical properties (Ashby et al., 1978).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of multiple aromatic rings, heteroatoms, and functional groups, contributing to their complex behavior and interactions. The structure directly influences the compound's reactivity, stability, and biological activity. Advanced techniques such as NMR and X-ray crystallography are often employed to elucidate these structures in detail.

Chemical Reactions and Properties

Compounds like N-(2,4-dichlorophenyl)-2-{[5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide participate in various chemical reactions, influenced by their functional groups. These reactions can include substitution, addition, and redox reactions, significantly affecting the compound's chemical properties and potential applications.

Physical Properties Analysis

The physical properties, such as melting point, boiling point, solubility, and crystallinity, are crucial for understanding the compound's behavior in different environments and applications. These properties are often determined through experimental analysis and can provide insights into the compound's stability and storage conditions.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and toxicity, are essential for assessing the compound's safety and effectiveness in intended applications. Studies on related compounds, such as the degradation and biotoxicity analysis by Qutob et al. (2022), offer valuable insights into these aspects (Qutob et al., 2022).

Scientific Research Applications

Synthesis and Structure

Research has been conducted on the synthesis and structural analysis of compounds related to N-(2,4-dichlorophenyl)-2-{[5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide. Studies focus on novel synthetic routes and structural characterization through spectral and X-ray crystallography methods. For example, the synthesis of novel thiazolidinone and acetidinone derivatives, including compounds with structural similarities to the specified chemical, showcases the methodologies for creating compounds with potential antimicrobial activities (Mistry, Desai, & Intwala, 2009). Similarly, the synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents reveal the process of creating and testing compounds for medical applications (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

Biological Activities

Several studies have evaluated the biological activities of compounds related to N-(2,4-dichlorophenyl)-2-{[5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide, including antimicrobial, antifungal, and anticancer properties. These compounds have been synthesized and tested against various microorganisms and cancer cell lines to determine their efficacy and potential as therapeutic agents. For instance, compounds with structural features similar to the specified chemical have shown significant antifungal and plant growth regulating activities (Liu et al., 2005). Another study highlights the antitumor activity evaluation of new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings, indicating the potential of these compounds in cancer therapy (Yurttaş, Tay, & Demirayak, 2015).

Molecular Docking Studies

Research into new synthetic 1,2,4-triazole derivatives includes cholinesterase inhibition and molecular docking studies, providing insights into the molecular interactions and mechanisms of action of these compounds. Such studies are crucial for understanding how these compounds interact with biological targets and for the development of new drugs (Riaz et al., 2020).

properties

IUPAC Name

N-(2,4-dichlorophenyl)-2-[[5-(4-nitrophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15Cl2N5O3S/c23-15-8-11-19(18(24)12-15)25-20(30)13-33-22-27-26-21(28(22)16-4-2-1-3-5-16)14-6-9-17(10-7-14)29(31)32/h1-12H,13H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWBVQFZOLZOZAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15Cl2N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dichlorophenyl)-2-{[5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-dichlorophenyl)-2-{[5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide
Reactant of Route 2
Reactant of Route 2
N-(2,4-dichlorophenyl)-2-{[5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide
Reactant of Route 3
Reactant of Route 3
N-(2,4-dichlorophenyl)-2-{[5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide
Reactant of Route 4
Reactant of Route 4
N-(2,4-dichlorophenyl)-2-{[5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.